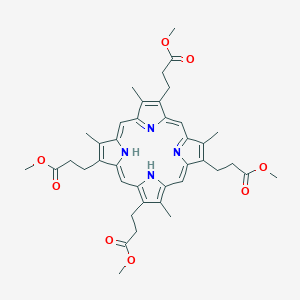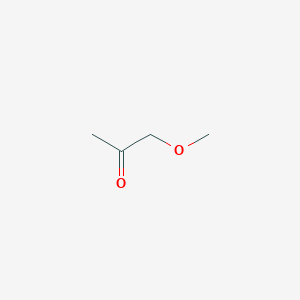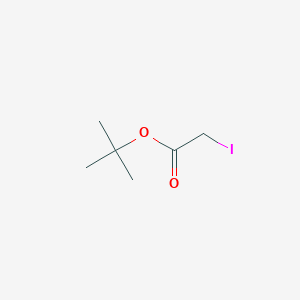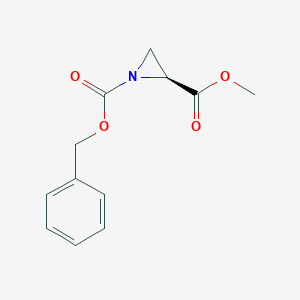
Xanthorrhizol
Descripción general
Descripción
Xanthorrhizol is isolated from the rhizome of Curcuma xanthorrhiza, a plant used traditionally in Indonesia for medicinal purposes. It is known for its antibacterial, anticancer, and anti-inflammatory activities. Xanthorrhizol has a molecular weight of 218 and exhibits a range of biological effects (Lee et al., 2008).
Synthesis Analysis
The total synthesis of xanthorrhizol has been achieved through a 6-step process starting from 3-methoxy-4-methyl-phenoacetone, with a Claisen-Johnson rearrangement as a key step (Du et al., 2011).
Molecular Structure Analysis
Xanthorrhizol is a bisabolane-type sesquiterpenoid. Its molecular structure has been the basis for the synthesis of various bisabolane sesquiterpenoids, demonstrating its complex and versatile chemical nature (Sirat et al., 2007).
Chemical Reactions and Properties
Xanthorrhizol can undergo dimerization using peroxidase enzymes, leading to the formation of new compounds with modified properties. This process involves the oxidation mechanism and radical formation (Hanafi et al., 2017).
Physical Properties Analysis
The specific physical properties of xanthorrhizol, such as melting point, solubility, and crystal structure, are not detailed in the available literature. However, its stability under various conditions like thermal treatments and different pH levels has been noted, particularly in relation to its antibacterial activity (Lee et al., 2008).
Chemical Properties Analysis
Xanthorrhizol exhibits strong antibacterial activity against various foodborne pathogens. It maintains its activity after exposure to high temperatures and different pH levels, suggesting a robust chemical structure (Lee et al., 2008). Also, its antiproliferative and apoptotic effects on various cancer cell lines indicate its significant interaction with biological molecules and pathways (Cheah et al., 2006).
Aplicaciones Científicas De Investigación
-
Antioxidant Activity
- Field : Pharmacology
- Application : XNT has been recognized for its antioxidant activity .
- Method : Ultrasonic-Assisted Extraction of XNT from Curcuma xanthorrhiza Roxb. Rhizomes by Natural Deep Eutectic Solvents was used .
- Results : The study indicates the protective effect of GluLA and GluLA extracts against oxidation-induced DNA damage, which was comparable with those obtained for ethanol extract .
-
Anticancer Properties
- Field : Oncology
- Application : XNT has been well established to possess anticancer properties .
- Method : Various studies have been conducted to understand the molecular mechanisms of these effects .
- Results : XNT may contribute new therapeutics that could suppress MRPs, thus improving current medication use .
-
Anti-inflammatory Effects
- Field : Immunology
- Application : XNT has anti-inflammatory effects .
- Method : XNT reduced cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) activity by inhibiting the production of prostaglandin E2 (PGE2) and nitric oxide (NO) respectively in lipopolysaccharide-activated mouse macrophage cell RAW 264.7 .
- Results : The results showed that XNT has potential anti-inflammatory effects .
-
Antimicrobial Activity
Safety And Hazards
Direcciones Futuras
Since many synthetic drugs possess toxic side effects and are unable to support the increasing prevalence of disease, there is significant interest in developing natural product as new therapeutics . Xanthorrhizol is a very potent natural bioactive compound that could fulfil the current need for new drug discovery .
Propiedades
IUPAC Name |
2-methyl-5-[(2R)-6-methylhept-5-en-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-11(2)6-5-7-12(3)14-9-8-13(4)15(16)10-14/h6,8-10,12,16H,5,7H2,1-4H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWGCEDRLNNZOZ-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H](C)CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184290 | |
| Record name | (R)-5-(1,5-Dimethyl-4-hexenyl)-o-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Xanthorrhizol | |
CAS RN |
30199-26-9 | |
| Record name | Xanthorrhizol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30199-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-5-(1,5-Dimethyl-4-hexenyl)-o-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030199269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-5-(1,5-Dimethyl-4-hexenyl)-o-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-5-(1,5-dimethyl-4-hexenyl)-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.522 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Propanoic acid, 2-hydroxy-3-[(phenylmethyl)thio]-](/img/structure/B41186.png)
![[(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B41197.png)







![1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate](/img/structure/B41213.png)
